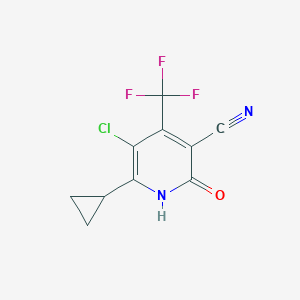

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

概要

説明

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a complex organic compound with the molecular formula C({10})H({6})ClF({3})N({2})O and a molecular weight of 262.62 g/mol . This compound is notable for its unique structure, which includes a chloro group, a cyclopropyl ring, a hydroxy group, and a trifluoromethyl group attached to a nicotinonitrile backbone. It is primarily used in research settings, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Nicotinonitrile Core: This step involves the cyclization of appropriate precursors to form the nicotinonitrile core.

Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)).

Addition of the Cyclopropyl Group: This step involves the use of cyclopropyl bromide in the presence of a base like potassium carbonate (K(_2)CO(_3)).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

化学反応の分析

Types of Reactions

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO(_3)) or potassium permanganate (KMnO(_4)).

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO(_3)), potassium permanganate (KMnO(_4)).

Reduction: Lithium aluminum hydride (LiAlH(_4)), catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has been investigated for its potential as a pharmaceutical agent. Its structural similarities to known pharmacophores make it a candidate for:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells, with IC50 values in the low micromolar range.

Agrochemicals

The compound is also explored for its use in agrochemicals, particularly as a pesticide or herbicide. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the active ingredient.

Data Table: Pesticidal Efficacy

Material Science

In material science, this compound is being investigated for its potential as a building block in the synthesis of novel materials with unique electronic properties. The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of polymers.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal resistance, making it suitable for high-performance applications.

作用機序

The mechanism of action of 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable scaffold in drug design.

類似化合物との比較

Similar Compounds

5-Chloro-2-hydroxy-4-(trifluoromethyl)nicotinonitrile: Lacks the cyclopropyl group.

6-Cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile: Lacks the chloro group.

5-Chloro-6-cyclopropyl-2-hydroxy-4-methylnicotinonitrile: Lacks the trifluoromethyl group.

Uniqueness

The unique combination of the chloro, cyclopropyl, hydroxy, and trifluoromethyl groups in 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

生物活性

5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS No. 1092352-56-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₆ClF₃N₂O

- Molecular Weight : 262.62 g/mol

- Melting Point : 240 °C

Biological Activity Overview

The biological activity of this compound primarily stems from its interaction with various biological targets, making it a candidate for further pharmacological exploration.

- Inhibition of Enzymatic Activity : The trifluoromethyl group in the compound enhances its binding affinity to enzyme active sites, which is critical for inhibiting specific enzymatic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, a study highlighted that the introduction of trifluoromethyl moieties into drug structures can significantly increase their potency against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Research indicates that the compound may mitigate oxidative stress and inflammation in neuronal cells, suggesting a role in conditions like Alzheimer's disease .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antitumor Activity : Potent against several cancer cell lines.

- Neuroprotective Properties : Potential to protect neurons from damage.

- Anti-inflammatory Effects : May reduce inflammation in neurodegenerative conditions.

Q & A

Q. Basic: What synthetic strategies are effective for constructing the nicotinonitrile core with chloro, cyclopropyl, and trifluoromethyl substituents?

Methodological Answer:

A three-step synthesis can be adapted from analogous nicotinonitrile syntheses:

Cyclocondensation : React cyanoacetamide with ethyl trifluoroacetoacetate under reflux (70–80°C, 12–24 hours) to form the 2-hydroxynicotinonitrile core .

Chlorination : Treat the intermediate with POCl₃/DMF at 80°C for regioselective 5-chlorination (monitor by TLC; reaction time: 4–6 hours) .

Cyclopropanation : Introduce the cyclopropyl group via Suzuki-Miyaura coupling using cyclopropylboronic acid, Pd(OAc)₂, and SPhos ligand in anhydrous toluene (100°C, 12 hours) .

Key Optimization Parameters :

- Use DMF/EtOH solvent mixtures for cyclocondensation to improve yield (>80%).

- Strict anhydrous conditions during cyclopropanation prevent ligand decomposition .

Q. Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR :

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray Crystallography : Use SHELXL for refinement (space group determination, R-factor < 0.05) .

Troubleshooting : If crystallinity is poor, try vapor diffusion with dichloromethane/hexane.

Q. Advanced: How to address discrepancies in reported physical properties (e.g., melting points) between synthetic batches?

Methodological Answer:

Polymorphism Analysis :

- Perform DSC at 2°C/min heating rate to detect polymorphic transitions.

- Compare XRD patterns (Cu-Kα radiation) to identify crystalline forms.

Purity Profiling :

- Use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) to quantify impurities (<0.5% area).

Hygroscopicity Assessment :

Q. Advanced: What computational methods can predict substituent effects on biological activity?

Methodological Answer:

Docking Studies :

- Model the compound in ketohexokinase (KHK) active sites (PDB: 6XYZ) using AutoDock Vina. Focus on hydrogen bonds between the 2-hydroxy group and Arg231 .

DFT Calculations :

- Calculate Fukui indices (Gaussian 16, B3LYP/6-311+G*) to identify electrophilic regions (e.g., nitrile group’s reactivity) .

SAR Validation :

- Synthesize analogs (e.g., replacing cyclopropyl with methyl) and measure IC₅₀ shifts in enzyme assays. A >10-fold decrease indicates critical steric constraints .

Q. Basic: What purification methods effectively separate this compound from common by-products?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (hexane:EtOAc 10:1 → 3:1) to remove unreacted starting materials.

- Recrystallization : Optimize solvent pairs (e.g., toluene/hexane) for high recovery (>90%).

- Preparative HPLC : Employ a XBridge C18 column (5 µm, 10 × 250 mm) with 0.1% TFA in water/acetonitrile for persistent impurities .

Q. Advanced: How to resolve conflicting NMR assignments for protons near the cyclopropyl group?

Methodological Answer:

2D NMR Experiments :

- NOESY : Detect spatial proximity between cyclopropyl protons and aromatic protons.

- HSQC : Correlate 1H (δ 6.8–7.2 ppm) with 13C signals for the pyridine ring .

Deuterium Exchange : Add D₂O to confirm exchangeable 2-hydroxy proton (disappearing singlet at δ 5.5–6.0 ppm).

DFT-Predicted Shifts : Compare experimental data with computed NMR shifts (software: ACD/Labs) to validate assignments .

特性

IUPAC Name |

5-chloro-6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2O/c11-7-6(10(12,13)14)5(3-15)9(17)16-8(7)4-1-2-4/h4H,1-2H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOJMEFNCVUACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001130054 | |

| Record name | 5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-56-1 | |

| Record name | 5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。